N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled using appropriate reagents and reaction conditions to form the oxalamide core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug synthesis. Its biological activity may be explored in the context of treating various diseases.
Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, triggering downstream signaling pathways.
Enzymes: It may inhibit or activate certain enzymes, altering metabolic processes.
Comparison with Similar Compounds
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide
N1,N2-bis(furan-2-ylmethyl)oxalamide
N1-(furan-2-ylmethyl)-N2-(phenyl)oxalamide
Uniqueness: N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide stands out due to its unique combination of functional groups and structural elements. This distinctiveness may contribute to its specific biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-7-4-12(13-5-9-23-11-13)3-6-17-15(20)16(21)18-10-14-2-1-8-22-14/h1-2,5,8-9,11-12,19H,3-4,6-7,10H2,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEZDOXDFNKUDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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